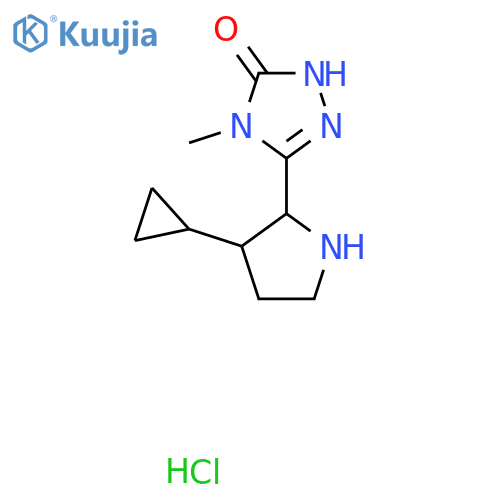Cas no 2375274-33-0 (3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride)

2375274-33-0 structure
商品名:3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
- 3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
- EN300-7437090
- 2375274-33-0
-
- インチ: 1S/C10H16N4O.ClH/c1-14-9(12-13-10(14)15)8-7(4-5-11-8)6-2-3-6;/h6-8,11H,2-5H2,1H3,(H,13,15);1H
- InChIKey: MHVRKEDOOVRKPI-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1NN=C(C2C(CCN2)C2CC2)N1C
計算された属性
- せいみつぶんしりょう: 244.1090889g/mol
- どういたいしつりょう: 244.1090889g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 323
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7437090-5.0g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride |
2375274-33-0 | 95.0% | 5.0g |
$4309.0 | 2025-03-11 | |
| Enamine | EN300-7437090-0.05g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride |
2375274-33-0 | 95.0% | 0.05g |
$344.0 | 2025-03-11 | |
| 1PlusChem | 1P028G9K-5g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers |
2375274-33-0 | 95% | 5g |
$5388.00 | 2023-12-18 | |
| Aaron | AR028GHW-500mg |
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers |
2375274-33-0 | 95% | 500mg |
$1618.00 | 2023-12-15 | |
| Aaron | AR028GHW-1g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers |
2375274-33-0 | 95% | 1g |
$2067.00 | 2023-12-15 | |
| 1PlusChem | 1P028G9K-1g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers |
2375274-33-0 | 95% | 1g |
$1898.00 | 2023-12-18 | |
| Aaron | AR028GHW-250mg |
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers |
2375274-33-0 | 95% | 250mg |
$1036.00 | 2023-12-15 | |
| 1PlusChem | 1P028G9K-10g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers |
2375274-33-0 | 95% | 10g |
$7960.00 | 2023-12-18 | |
| Aaron | AR028GHW-50mg |
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers |
2375274-33-0 | 95% | 50mg |
$498.00 | 2023-12-15 | |
| Enamine | EN300-7437090-0.25g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride |
2375274-33-0 | 95.0% | 0.25g |
$735.0 | 2025-03-11 |
3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
2375274-33-0 (3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride) 関連製品
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
